5-(6-methoxypyridin-3-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methoxypyridin-3-yl)-1-naphthamide is a chemical compound that features a naphthamide group attached to a methoxypyridine moiety
Preparation Methods
The synthesis of 5-(6-methoxypyridin-3-yl)-1-naphthamide typically involves the following steps:
Formation of the Methoxypyridine Moiety: This can be achieved through the reaction of 3-chloropyridine with methanol in the presence of a base such as sodium hydroxide.
Coupling with Naphthamide: The methoxypyridine derivative is then coupled with a naphthamide precursor using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
5-(6-Methoxypyridin-3-yl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(6-Methoxypyridin-3-yl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-(6-methoxypyridin-3-yl)-1-naphthamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(6-methoxypyridin-3-yl)-1-naphthamide include:
6-Methoxypyridin-3-yl derivatives: These compounds share the methoxypyridine moiety and exhibit similar chemical properties.
Naphthamide derivatives: Compounds with the naphthamide group also show comparable reactivity and applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
5-(6-methoxypyridin-3-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-8-11(10-19-16)12-4-2-6-14-13(12)5-3-7-15(14)17(18)20/h2-10H,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVJVKHKEHLJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.